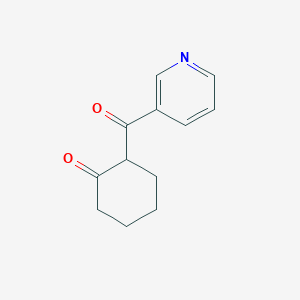
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE is an organic compound that features a cyclohexanone ring bonded to a nicotinoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE typically involves the reaction of cyclohexanone with nicotinic acid or its derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where cyclohexanone reacts with nicotinoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nicotinoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE involves its interaction with specific molecular targets. The nicotinoyl group can interact with nicotinic acetylcholine receptors, influencing neurotransmission. Additionally, the compound’s ketone group can participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A simpler ketone with similar reactivity but lacking the nicotinoyl group.
Nicotinic Acid: Shares the nicotinoyl group but lacks the cyclohexanone ring.
2-Cyclohexen-1-one: Similar in structure but with a double bond in the cyclohexane ring.
Uniqueness: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE is unique due to the combination of the cyclohexanone ring and the nicotinoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-(pyridine-3-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13NO2/c14-11-6-2-1-5-10(11)12(15)9-4-3-7-13-8-9/h3-4,7-8,10H,1-2,5-6H2 |
InChI-Schlüssel |
PIUVCKCIXRKVBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


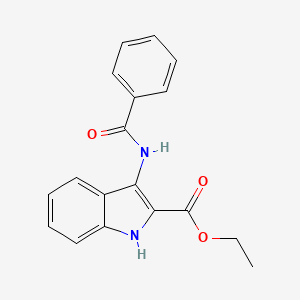
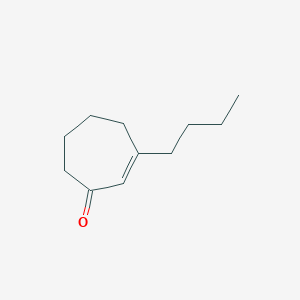
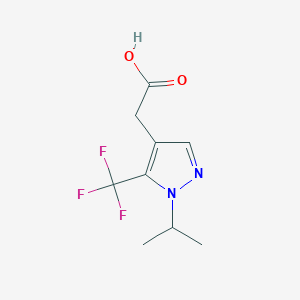
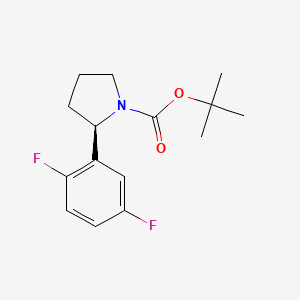
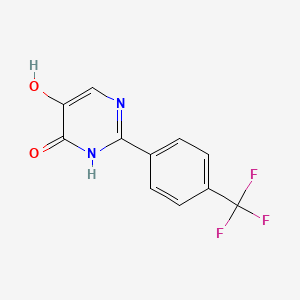
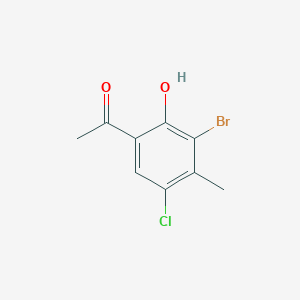
![Methyl 7-hydroxybenzo[b]thiophene-6-carboxylate](/img/structure/B8737306.png)
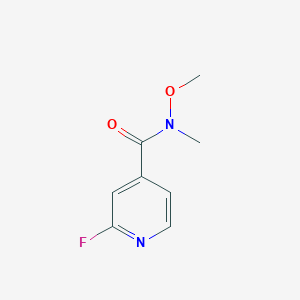
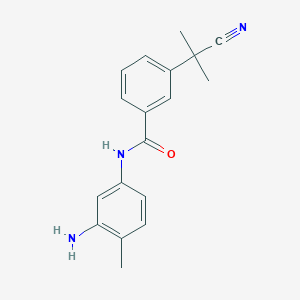
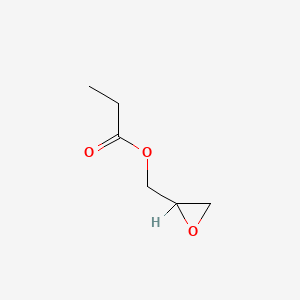
![2-([1,1'-Bi(cyclopropan)]-2-yl)aniline](/img/structure/B8737339.png)
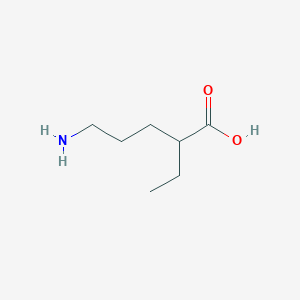
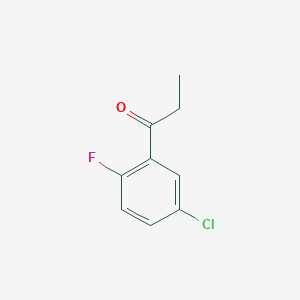
![2-[Cyanomethyl-(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetonitrile](/img/structure/B8737363.png)
